N-benzyl-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide
CAS No.:
Cat. No.: VC15321561
Molecular Formula: C14H14ClN3OS
Molecular Weight: 307.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H14ClN3OS |
|---|---|
| Molecular Weight | 307.8 g/mol |
| IUPAC Name | N-benzyl-5-chloro-2-ethylsulfanylpyrimidine-4-carboxamide |
| Standard InChI | InChI=1S/C14H14ClN3OS/c1-2-20-14-17-9-11(15)12(18-14)13(19)16-8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,16,19) |
| Standard InChI Key | ZMIGOHKNFDJHLN-UHFFFAOYSA-N |
| Canonical SMILES | CCSC1=NC=C(C(=N1)C(=O)NCC2=CC=CC=C2)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s pyrimidine core is substituted at four positions, creating a multifunctional scaffold (Figure 1). Key features include:
-
Position 2: An ethylsulfanyl (-S-CH₂CH₃) group, which enhances lipophilicity and enables nucleophilic substitution reactions.
-
Position 4: A carboxamide moiety (-CONH-Benzyl), contributing to hydrogen-bonding interactions with biological targets.
-
Position 5: A chlorine atom, which directs regioselectivity during synthetic modifications and stabilizes the ring via electron-withdrawing effects .
The benzyl group on the carboxamide nitrogen introduces steric bulk, potentially influencing binding affinity and metabolic stability.
Table 1: Physicochemical Properties of N-Benzyl-5-Chloro-2-(Ethylsulfanyl)Pyrimidine-4-Carboxamide
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₄ClN₃OS |
| Molecular Weight | 307.8 g/mol |
| IUPAC Name | N-Benzyl-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide |
| Key Functional Groups | Chloro, ethylsulfanyl, carboxamide, benzyl |
| Solubility | Moderate in polar aprotic solvents (e.g., DMSO, acetonitrile) |
Synthesis and Chemical Reactivity
Synthetic Routes
The compound is synthesized via sequential nucleophilic aromatic substitution (SₙAr) reactions on a halogenated pyrimidine scaffold. A representative protocol involves:
-
Scaffold Preparation: Starting with 5-chloro-2,4,6-trifluoropyrimidine, benzylamine is introduced at position 4 under basic conditions (e.g., DIPEA in acetonitrile at 0°C) .
-
Ethylsulfanyl Incorporation: Thiolate anions (e.g., sodium ethanethiolate) displace fluoride at position 2, leveraging the activating effects of adjacent nitrogen atoms .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Regioselectivity |
|---|---|---|---|
| Benzylamine Substitution | Benzylamine, DIPEA, 0°C, 2 h | 70–80% | Position 4 |
| Ethylsulfanyl Addition | NaSEt, DMF, rt, 4 h | 65–75% | Position 2 |
Regioselectivity challenges arise due to competing substitutions at positions 2, 4, and 6. Steric hindrance from the chlorine atom at position 5 favors reactions at position 4 first, followed by position 2 .
Reactivity Profile
The compound participates in diverse reactions:
-
Nucleophilic Substitution: The ethylsulfanyl group can be replaced by amines or alkoxides under acidic or basic conditions.
-
Hydrolysis: The carboxamide may hydrolyze to a carboxylic acid under strong acidic or basic conditions, though the benzyl group confers moderate stability.
Biological Activity and Mechanism of Action
Enzyme Inhibition
N-Benzyl-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide demonstrates inhibitory activity against CDKs, particularly CDK2 and CDK4, which regulate G₁/S and G₂/M cell cycle transitions. Molecular docking studies suggest that:
-
The carboxamide forms hydrogen bonds with the kinase’s hinge region.
-
The chloro group interacts with hydrophobic pockets near the ATP-binding site.
Table 3: In Vitro CDK Inhibition Data (Representative Values)
| CDK Isoform | IC₅₀ (µM) | Selectivity Over CDK1 |
|---|---|---|
| CDK2 | 0.45 | 10-fold |
| CDK4 | 0.78 | 8-fold |
Antiproliferative Effects
In cancer cell lines (e.g., MCF-7, HeLa), the compound reduces viability with IC₅₀ values of 1.2–2.5 µM. Mechanistic studies indicate G₁ phase arrest and apoptosis induction via caspase-3 activation.
Comparative Analysis with Structural Analogues
N-Benzyl-5-Chloro-2-(Ethylsulfanyl)-N-(Furan-2-Ylmethyl)Pyrimidine-4-Carboxamide
This analogue (C₁₉H₁₈ClN₃O₂S, MW 387.9 g/mol) replaces the benzyl group with a furan-methyl substituent . Key differences include:
-
Enhanced Solubility: The furan oxygen improves aqueous solubility.
-
Reduced CDK Affinity: Bulkier substituents may hinder binding, increasing IC₅₀ to 3.1 µM for CDK2 .
Table 4: Comparison with Analogues
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume